3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with the molecular formula C17H13Br2O4P and a molecular weight of 472.06 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include bromine and phosphorus atoms integrated into a polycyclic framework .
Preparation Methods
The synthesis of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and oxidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the bromine atoms or the phosphorus center.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes or receptors . The compound’s bromine and phosphorus atoms play a crucial role in its binding affinity and reactivity . The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar compounds to 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include other brominated polycyclic compounds and phosphorus-containing ligands . Some examples are:
- 3,8-Dibromo-1,10-phenanthroline-5,6-dione
- (11aR)-10,11,12,13-tetrahydro-5-hydroxy-3,7-bis(2,4,6-triisopropylphenyl)-5-oxodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine These compounds share structural similarities but differ in their specific functional groups and reactivity, making 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide unique in its applications and properties .
Properties
Molecular Formula |
C17H13Br2O4P |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C17H13Br2O4P/c18-11-1-3-13-15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(16(10)17)23-24(20,21)22-13/h1-4H,5-8H2,(H,20,21) |
InChI Key |
XCSUCLIEHAYWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C3C1=C(C=C5)Br)O)Br |
Origin of Product |
United States |
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